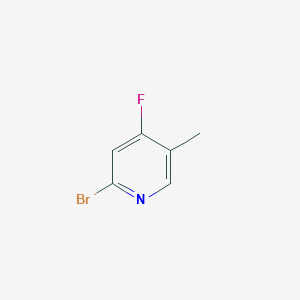
2-Bromo-4-fluoro-5-methylpyridine
概要
説明
2-Bromo-4-fluoro-5-methylpyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It has a molecular weight of 190.01 .
Synthesis Analysis
2-Bromo-4-fluoro-5-methylpyridine can be synthesized from 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling . It can also be synthesized from pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluoro-5-methylpyridine is C6H5BrFN . The InChI code is 1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 .Chemical Reactions Analysis
2-Bromo-4-fluoro-5-methylpyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-5-methylpyridine is a liquid with a refractive index of 1.537 and a density of 1.699 g/mL at 25 °C . It has a flash point of 76.7 °C .科学的研究の応用
Transition Metal Catalysis
2-Bromo-4-fluoro-5-methylpyridine: serves as a valuable building block in the synthesis of organic nitrogen ligands containing pyridine units. These ligands play a crucial role in transition metal catalysis. Researchers often employ this compound to design ligands that enhance the efficiency of metal-catalyzed reactions, such as cross-coupling reactions, C-H activation, and asymmetric catalysis .
Synthesis of Biologically Active Compounds
The electron-withdrawing properties of fluorine and bromine substituents in the aromatic ring contribute to the unique reactivity of 2-Bromo-4-fluoro-5-methylpyridine. Scientists have utilized this compound to synthesize various biologically active molecules. For instance:
- Ocular Age Pigment A2-E : Total synthesis of A2-E, an age-related macular degeneration pigment, involves using 2-Bromo-4-fluoro-5-methylpyridine as a key intermediate .
- Imaging Agents : Researchers explore the incorporation of fluorine isotopes (e.g., F-18) into pyridine rings for positron emission tomography (PET) imaging. These labeled pyridines can serve as potential imaging agents for various biological applications .
Medicinal Chemistry and Agrochemicals
Fluorinated compounds have gained prominence in drug discovery and agrochemical research. Although 2-Bromo-4-fluoro-5-methylpyridine itself is not directly used as a drug, its derivatives can be modified to enhance properties such as bioavailability, metabolic stability, and binding affinity. Fluorine-containing substituents are commonly incorporated into lead structures to improve their physical, biological, and environmental properties .
Suzuki Coupling Reactions
The compound participates in Suzuki coupling reactions, where it reacts with various boronic acids to form diverse pyridine derivatives. Examples include:
- 5-Fluoro-2-phenylpyridine : Synthesized via Suzuki coupling with phenylboronic acid .
- 5-Fluoro-2-(p-tolyl)pyridine : Formed by coupling with p-tolylboronic acid .
Radiotherapy and Radiobiology
While not directly related to 2-Bromo-4-fluoro-5-methylpyridine , the synthesis of F-18-substituted pyridines is of interest for local radiotherapy of cancer. These compounds can selectively accumulate in tumor tissues, aiding in PET imaging and treatment planning .
Materials Science and Organic Electronics
Fluorinated pyridines find applications in materials science, including organic electronics. Researchers explore their use as building blocks for semiconducting polymers, light-emitting materials, and conductive layers in devices like organic field-effect transistors (OFETs) .
作用機序
Target of Action
The primary target of 2-Bromo-4-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Mode of Action
2-Bromo-4-fluoro-5-methylpyridine interacts with its target, the p38α MAP kinase, through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the compound to the kinase, forming a new bond . The compound can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Biochemical Pathways
The compound affects the biochemical pathways associated with the p38α MAP kinase . By inhibiting this kinase, it can potentially modulate the release of pro-inflammatory cytokines, impacting diseases like rheumatoid arthritis or psoriasis . It may also play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-5-methylpyridine’s action are primarily related to its inhibition of the p38α MAP kinase . This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoro-5-methylpyridine can be influenced by various environmental factors. For instance, the compound is light and moisture sensitive , which can affect its stability and potency. Furthermore, the compound’s action can be influenced by the specific biological environment in which it is administered, including the presence of other molecules and the pH of the environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-4-fluoro-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJRTALWSLFSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298828 | |
| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-methylpyridine | |
CAS RN |
1211537-29-9 | |
| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




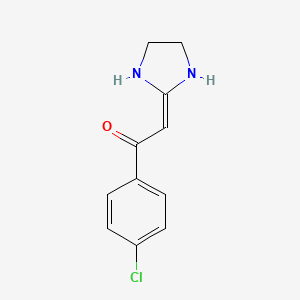
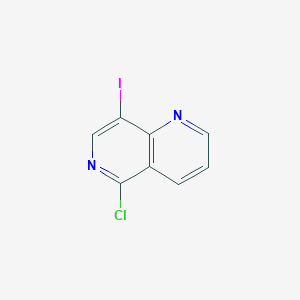
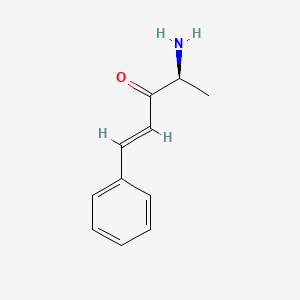
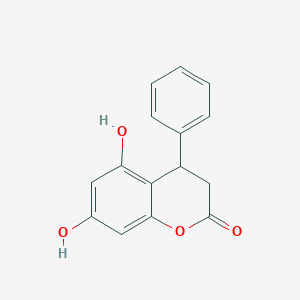

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)
![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)
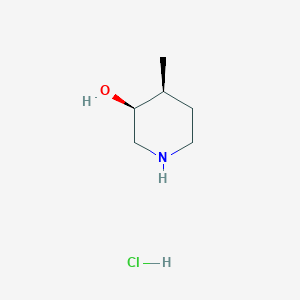
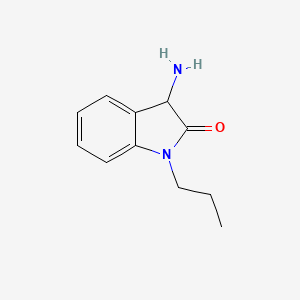
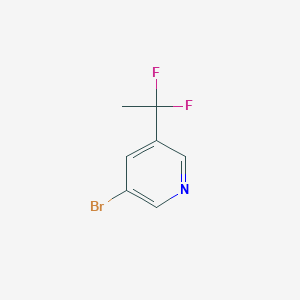
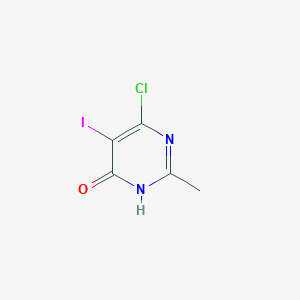
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)
